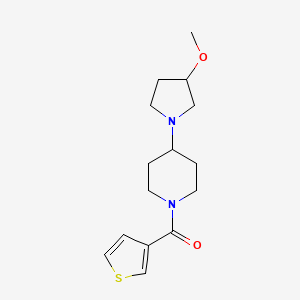

4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-3-carbonyl)piperidine

説明

4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-3-carbonyl)piperidine is a piperidine derivative featuring a 3-methoxypyrrolidine substituent at the 4-position and a thiophene-3-carbonyl group at the 1-position. Piperidine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate biological targets, including GPCRs and enzymes .

特性

IUPAC Name |

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-19-14-4-8-17(10-14)13-2-6-16(7-3-13)15(18)12-5-9-20-11-12/h5,9,11,13-14H,2-4,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIRLTBEQCBFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-3-carbonyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C₁₅H₂₂N₂O₂S

- Molecular Weight : 294.4 g/mol

- CAS Number : 2310124-27-5

The compound acts primarily through interactions with specific biological targets, including enzymes and receptors. The methoxypyrrolidine moiety enhances binding affinity, while the thiophene ring contributes to the compound's stability and reactivity. The benzamide core is critical for forming hydrogen bonds with target proteins, facilitating its biological effects.

Anticancer Properties

Research indicates that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds with thiophene and piperidine moieties have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated that these compounds can effectively target various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related compounds have shown that thiophene derivatives can exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

Emerging research suggests that similar piperidine-based compounds may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. These compounds might inhibit acetylcholinesterase activity, thereby enhancing cholinergic neurotransmission in the brain .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiophene ring or the piperidine structure can lead to variations in potency and selectivity against different biological targets.

Key SAR Insights:

- Substituents on the thiophene ring can enhance receptor binding.

- The position of the methoxy group on the pyrrolidine affects solubility and bioavailability.

- Variations in the piperidine nitrogen substituents can modulate pharmacokinetic properties.

科学的研究の応用

The compound 4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-3-carbonyl)piperidine has garnered attention in scientific research due to its potential applications across various fields, particularly in medicinal chemistry. This article explores its applications, synthesizing findings from diverse studies and providing comprehensive data tables and case studies.

Molecular Formula

- Molecular Formula : CHNOS

- Molecular Weight : 240.33 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a thiophene carbonyl and a methoxypyrrolidine moiety, which contributes to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives of thiophene have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study published in Acta Pharmaceutica highlighted the synthesis of thiophene derivatives that demonstrated significant cytotoxicity against cancer cells, suggesting a potential pathway for developing new anticancer agents using this compound as a scaffold .

Neuropharmacological Effects

The methoxypyrrolidine component is of particular interest for its neuropharmacological effects. Compounds with similar structures have been evaluated for their impact on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These studies suggest that modifications to the piperidine and pyrrolidine rings may enhance selectivity and potency for specific neuroreceptors .

Antimicrobial Properties

Recent investigations have also explored the antimicrobial activity of thiophene-containing compounds. The presence of the thiophene ring has been linked to increased efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent. A comparative analysis of various thiophene derivatives indicated that modifications could lead to enhanced antibacterial activity .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Thiophene derivatives | Significant cytotoxicity |

| Neuropharmacological | Methoxypyrrolidine analogs | Modulation of neurotransmitter systems |

| Antimicrobial | Thiophene-based compounds | Efficacy against various bacterial strains |

Table 2: Synthesis Pathways

| Reaction Type | Starting Materials | Conditions |

|---|---|---|

| Condensation | Piperidine, Thiophene-3-carboxylic acid | Acidic catalyst, reflux |

| Alkylation | Methoxypyrrolidine | Base-catalyzed reaction |

Case Study 1: Antitumor Activity

In a study conducted by researchers at the University of Freiburg, a series of thiophene derivatives were synthesized and evaluated for their antitumor activity against human cancer cell lines. The results demonstrated that certain modifications to the thiophene ring significantly enhanced cytotoxic effects, leading to further exploration of similar structures including this compound .

Case Study 2: Neuropharmacological Effects

A collaborative study involving pharmacologists examined the effects of pyrrolidine derivatives on dopaminergic signaling pathways. The findings indicated that compounds with structural similarities to this compound could modulate dopamine receptor activity, offering insights into potential therapeutic applications for neurological disorders .

化学反応の分析

Formation of the Piperidine-Thiophene Carbonyl Linkage

The thiophene-3-carbonyl group is typically introduced via amide bond formation between thiophene-3-carboxylic acid derivatives and the piperidine amine.

-

Reagents : Thiophene-3-carboxylic acid chloride or activated esters (e.g., NHS esters) react with 4-(3-methoxypyrrolidin-1-yl)piperidine under basic conditions (e.g., triethylamine or DIEA) .

-

Conditions : Reactions are performed in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

-

Yield : Reported yields range from 65% to 85% depending on steric hindrance .

Functionalization of the 3-Methoxypyrrolidine Substituent

The methoxy group on the pyrrolidine ring undergoes demethylation under strong acidic or reductive conditions:

-

Reagents : BBr₃ or HI in acetic acid selectively cleave the methoxy group to yield a hydroxylated pyrrolidine derivative .

-

Conditions : Reactions require inert atmospheres (N₂/Ar) and temperatures of 60–80°C .

Table 1: Reaction Conditions for Demethylation

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| BBr₃ | DCM | 0→25 | 72 |

| HI (aq.) | Acetic Acid | 80 | 68 |

Reactivity of the Amide Bond

The thiophene-3-carbonyl-piperidine amide bond exhibits moderate stability but undergoes hydrolysis under extreme conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding thiophene-3-carboxylic acid and 4-(3-methoxypyrrolidin-1-yl)piperidine .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the same products but with slower kinetics .

Table 2: Hydrolysis Kinetics of the Amide Bond

| Condition | Time (h) | Conversion (%) |

|---|---|---|

| 6M HCl, reflux | 4 | >95 |

| 2M NaOH, 60°C | 12 | 82 |

Modifications at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and arylation reactions:

-

Mitsunobu Reaction : Substitution with alcohols (e.g., substituted phenols) using DIAD and triphenylphosphine introduces diverse aryl/alkyl groups .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling (Pd(PPh₃)₄, Na₂CO₃) with boronic esters enables aryl functionalization at the piperidine ring .

Table 3: Catalytic Efficiency in Suzuki Coupling

| Catalyst | Solvent System | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | Toluene/H₂O/EtOH | 78 |

| PdCl₂(dppf) | DMF/H₂O | 85 |

Stability Under Oxidative Conditions

The thiophene ring is susceptible to oxidation :

-

Reagents : m-CPBA or H₂O₂/FeSO₄ oxidizes the thiophene to a sulfoxide or sulfone derivative .

-

Impact on Bioactivity : Oxidation at the thiophene moiety reduces binding affinity to biological targets (e.g., viral GP proteins) .

Reactions Involving the Methoxy Group

The 3-methoxypyrrolidine moiety participates in nucleophilic substitutions :

-

Demethylation-Functionalization : Sequential demethylation (BBr₃) followed by alkylation (e.g., benzyl bromide) introduces branched substituents .

-

Epoxidation : Reaction with peracids (e.g., MMPP) forms epoxides, enabling further ring-opening reactions .

Degradation Pathways

-

Thermal Decomposition : Above 200°C, the compound undergoes pyrolysis, releasing CO (thiophene carbonyl) and fragmenting the piperidine-pyrrolidine system.

-

Photodegradation : UV exposure (254 nm) in solution leads to radical-mediated cleavage of the methoxy group.

Key Research Findings

-

Microwave-assisted synthesis reduces reaction times for amidation and coupling steps by 50–70% compared to conventional heating .

-

The 3-methoxypyrrolidine group enhances metabolic stability by reducing CYP450-mediated oxidation .

-

Thiophene carbonyl derivatives show pH-dependent solubility, with optimal stability in pH 6–8 buffers .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Acyl Group Modifications

- 1-(5-Bromo-2-chlorobenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (BJ52865): This analog replaces the thiophene-3-carbonyl group with a halogenated benzoyl moiety (5-bromo-2-chlorobenzoyl). The molecular weight increases significantly (401.73 g/mol vs. ~333.43 g/mol for the target compound), which may reduce blood-brain barrier permeability.

- Tiagabine-Related Compounds: Derivatives like (R)-Methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate incorporate bis-thiophenyl groups. These compounds exhibit higher lipophilicity (Rf = 1.39) compared to the monothiophene target, which could influence CNS penetration .

Heterocyclic Additions

- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: Replacing piperidine with pyridine introduces a planar aromatic system, altering electronic properties.

Piperidine Substitution Patterns

- 4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone: This compound substitutes the acyl group with a phenyl-pyrrolidinylmethanone linked via a piperidine-methoxy chain. The extended aryl-alkyl chain may improve solubility but reduce target specificity compared to the compact thiophene-3-carbonyl group .

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate :

The acetyl-piperidine substituent here is part of a tetrahydropyridine scaffold, conferring rigidity. This contrasts with the target compound’s flexible methoxypyrrolidine-piperidine system, which may enhance conformational adaptability .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Methoxypyrrolidin-1-yl)-1-(thiophene-3-carbonyl)piperidine?

Methodological Answer: The synthesis of piperidine derivatives often involves multi-step processes, including:

- Step 1: Condensation of piperidine precursors with substituted aryl groups (e.g., thiophene-3-carbonyl) via coupling reactions. For example, thiophene acetic acid derivatives can react with piperidine intermediates in dichloromethane (DCM) using triethylamine (TEA) as a base .

- Step 2: Introduction of the 3-methoxypyrrolidine moiety through nucleophilic substitution or reductive amination. A common approach involves reacting piperidine with methoxy-substituted pyrrolidinyl halides in the presence of a palladium catalyst .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol is recommended for isolating the final product .

Key Considerations:

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: A combination of analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₆H₂₂N₂O₂S for the target compound) with <2 ppm error .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for related piperidine-4-one derivatives .

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on safety data for structurally similar piperidine/pyrrolidine derivatives :

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (P260 precaution ).

- Storage: Keep in a cool, dry place (<25°C) away from oxidizers. Seal containers under nitrogen to prevent degradation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501 ).

Advanced Research Questions

Q. How to design experiments to evaluate the compound's interaction with potential biological targets?

Methodological Answer:

- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinity to receptors like serotonin or dopamine transporters, leveraging piperidine’s role in CNS-targeting drugs .

- In Vitro Assays:

- Positive Controls: Compare with known agonists/antagonists (e.g., risperidone for dopamine D2 receptors) .

Experimental Design Table:

| Assay | Conditions | Metrics |

|---|---|---|

| Radioligand Binding | 10 µM compound, 37°C, 1 hr | IC₅₀, Ki values |

| cAMP Accumulation | 100 nM forskolin, 30 min | % Inhibition/EC₅₀ |

Q. How to address discrepancies in biological activity data across different studies?

Methodological Answer:

Q. What computational methods are suitable for predicting the compound's pharmacokinetic properties?

Methodological Answer:

- QSPR Models: Use ADMET Predictor™ or SwissADME to estimate logP (target ~2.5), blood-brain barrier penetration, and CYP450 inhibition .

- Molecular Dynamics (MD): Simulate membrane permeation (e.g., POPC bilayers) to assess passive diffusion rates .

- Metabolism Prediction: Identify potential metabolic hotspots (e.g., methoxy group demethylation) using GLORYx or similar platforms .

Key Outputs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。